1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
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Overview
Description
1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by acetylation. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylamine, 5,6,7,8-tetrahydro-
- 5-Amino-1,2,3,4-tetrahydronaphthalene
- 5-Tetralylamine
Uniqueness
1-(7-Amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific structural features, including the presence of both an amino group and a ketone group on the naphthalene ring system.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(7-amino-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-3-4-12(14)6-11(10)7-13(8)9(2)15/h5,7,12H,3-4,6,14H2,1-2H3 |
InChI Key |
ISWMKVVVEVKRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(CC2)N)C=C1C(=O)C |
Origin of Product |
United States |
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